3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole
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Overview
Description
3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromomethyl, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced through difluoromethylation reactions, often involving difluorocarbene precursors or difluoromethylating agents under specific conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and difluoromethyl groups.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Cross-Coupling: Palladium catalysts and bases such as potassium carbonate (K₂CO₃) are typically used in these reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole
- 3-(Bromomethyl)-5-(trifluoromethyl)-1-methyl-1H-pyrazole
- 3-(Bromomethyl)-5-(difluoromethyl)-1-ethyl-1H-pyrazole
Uniqueness
3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H7BrF2N2 |
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Molecular Weight |
225.03 g/mol |
IUPAC Name |
3-(bromomethyl)-5-(difluoromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C6H7BrF2N2/c1-11-5(6(8)9)2-4(3-7)10-11/h2,6H,3H2,1H3 |
InChI Key |
BUJDWGALQMPASI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CBr)C(F)F |
Origin of Product |
United States |
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